1-Ethynyl-3-(trifluoromethoxy)benzene
Overview
Description
“1-Ethynyl-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H5F3O . It is also known by other names such as “3-(Trifluoromethoxy)phenylacetylene”, “Benzene, 1-ethynyl-3-(trifluoroMethoxy)-”, and "3-Ethynyl-alpha,alpha,alpha-trifluoroanisole" .
Molecular Structure Analysis
The molecular structure of “1-Ethynyl-3-(trifluoromethoxy)benzene” is based on its molecular formula C9H5F3O . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, which are not available in the current context.Scientific Research Applications
Variable Pore Size and Chemical Functionality
Studies have explored the synthesis and application of molecular structures with variable pore sizes and chemical functionalities. For example, modifications to the central aromatic ring of molecules, including the attachment of ethynyl, benzene, and trifluoromethoxy groups, have been investigated for their potential in creating porous structures with diverse applications, including catalysis and material science (Kiang et al., 1999).
Synthesis and Characterization of Metal Complexes
Research into benzo[1,2-b;4,5-bʹ]dithiophene-bridged bimetal complexes with different redox-active terminals has been conducted. These studies focus on the synthesis, characterization, and the investigation of charge delocalization, highlighting the role of ethynyl groups in adjusting the electronic and optical properties of metal complexes (Ou et al., 2017).
Nanoscopic Cages for Sensing Applications
Organometallic building blocks incorporating ethynyl functionality have been synthesized and used to create nanoscopic cages. These structures exhibit fluorescence quenching in the presence of picric acid, making them promising candidates for selective sensing applications (Samanta & Mukherjee, 2013).
Catalysis of Ethylation Reactions
Research on the catalysis of ethylation reactions using trifluoromethanesulphonic acid has shown its effectiveness in promoting the ethylation of benzene, demonstrating the potential utility of trifluoromethanesulphonic acid in organic synthesis and industrial processes (Booth et al., 1987).
Electrochromic Metal Complex Nanosheets
The synthesis of electrochromic metal complex nanosheets incorporating ethynyl groups has been achieved. These nanosheets demonstrate reversible and robust redox reactions, suggesting applications in electrochromic devices (Takada et al., 2015).
properties
IUPAC Name |
1-ethynyl-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBWKSOPVZODSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650528 | |
Record name | 1-Ethynyl-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-(trifluoromethoxy)benzene | |
CAS RN |
866683-57-0 | |
Record name | 1-Ethynyl-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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